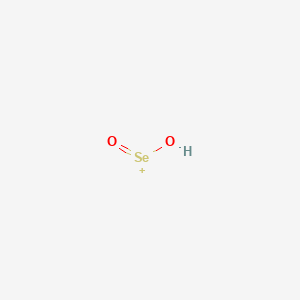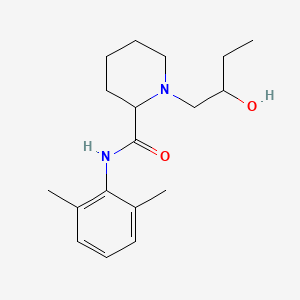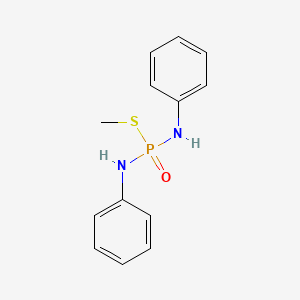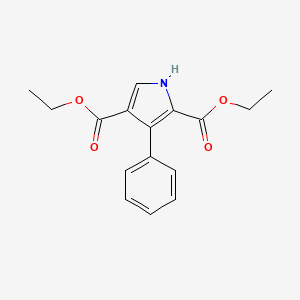![molecular formula C12H11NO2 B14489557 (5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one CAS No. 63408-20-8](/img/structure/B14489557.png)
(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one is a chemical compound that belongs to the class of imines and furans. This compound is characterized by the presence of a furan ring fused with an imine group, which is further substituted with a 4-ethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one typically involves the condensation of 4-ethylbenzaldehyde with furan-2(5H)-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Catalysts such as palladium or gold nanoparticles can be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- 2-(2-(Dimethylamino)ethoxy)ethanol
Comparison
(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one is unique due to its imine group, which imparts distinct reactivity compared to similar compounds like Ethyl 3-(furan-2-yl)propionate and 2-(2-(Dimethylamino)ethoxy)ethanol. The presence of the 4-ethylphenyl group also enhances its lipophilicity, making it more suitable for certain biological applications.
Propriétés
Numéro CAS |
63408-20-8 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
5-(4-ethylphenyl)iminofuran-2-one |
InChI |
InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)13-11-7-8-12(14)15-11/h3-8H,2H2,1H3 |
Clé InChI |
ACZOVRWXBAQEHW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=C2C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)





![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)


